molecular formula C24H26O5 B12003148 [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate CAS No. 331460-14-1

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate

Cat. No.: B12003148
CAS No.: 331460-14-1
M. Wt: 394.5 g/mol
InChI Key: APXABDIAUQXESB-UHFFFAOYSA-N
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Description

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with octanoic acid. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with a catalyst like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-hydroxyphenyl)-4-oxochromen-3-yl octanoate.

    Reduction: 2-(4-methoxyphenyl)-4-hydroxychromen-3-yl octanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate is used as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has shown promise in in vitro studies for scavenging free radicals and inhibiting inflammatory pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through various mechanisms makes it a candidate for further drug development .

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with specific optical properties. Its chromen-4-one structure allows for the design of materials with unique light-absorbing and emitting characteristics .

Mechanism of Action

The mechanism of action of [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate involves its interaction with cellular targets such as enzymes and receptors. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also modulates signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate stands out due to its unique ester linkage with octanoic acid, which may enhance its lipophilicity and cellular uptake. This structural feature potentially contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

331460-14-1

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate

InChI

InChI=1S/C24H26O5/c1-3-4-5-6-7-12-21(25)29-24-22(26)19-10-8-9-11-20(19)28-23(24)17-13-15-18(27-2)16-14-17/h8-11,13-16H,3-7,12H2,1-2H3

InChI Key

APXABDIAUQXESB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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